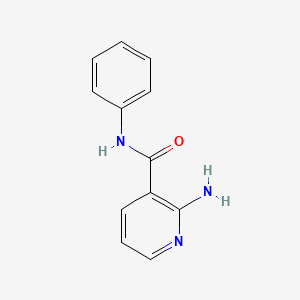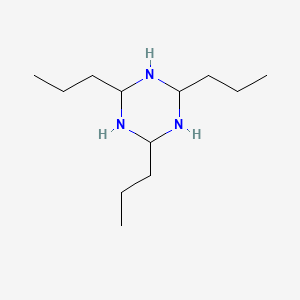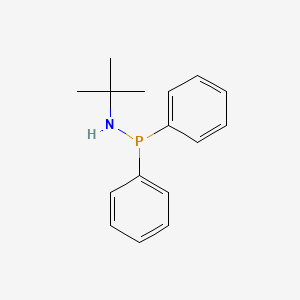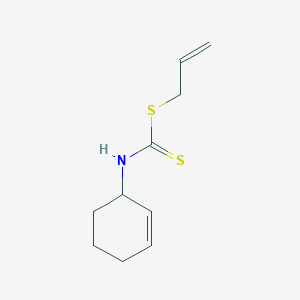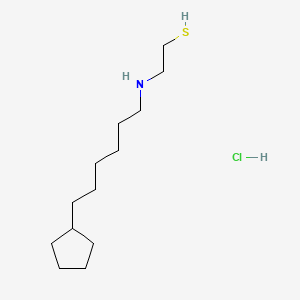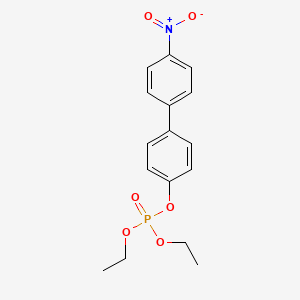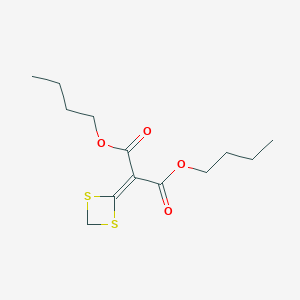
Nitrooxymethyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrooxymethyl nitrate is a chemical compound that belongs to the class of nitrate esters. These compounds are known for their explosive properties and are used in various applications, including propellants and explosives. This compound is characterized by the presence of nitro and nitrate functional groups, which contribute to its reactivity and energetic properties.
Vorbereitungsmethoden
The preparation of nitrooxymethyl nitrate typically involves the nitration of suitable precursor compounds. One common method is the nitration of methanol with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired product. Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Nitrooxymethyl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions where the nitro or nitrate groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nitrooxymethyl nitrate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential use in synthesizing other energetic materials.
Biology: Research is ongoing to explore its effects on biological systems, particularly its potential as a nitric oxide donor.
Medicine: Its potential use in medical applications, such as vasodilators, is being investigated.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of nitrooxymethyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. This release occurs through the enzymatic or non-enzymatic breakdown of the nitrate ester bond. The nitric oxide then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which causes smooth muscle relaxation and vasodilation.
Vergleich Mit ähnlichen Verbindungen
Nitrooxymethyl nitrate can be compared with other nitrate esters such as:
Nitroglycerin: Similar in its explosive properties but differs in its chemical structure and stability.
Trimethylolethane trinitrate: Another nitrate ester used in propellants, known for its stability and lower sensitivity to shock.
Pentaerythritol tetranitrate: Used in explosives, it has a higher energy content but is more sensitive to impact.
This compound is unique due to its specific balance of stability and reactivity, making it suitable for certain applications where other nitrate esters may not be ideal.
Eigenschaften
CAS-Nummer |
38483-28-2 |
|---|---|
Molekularformel |
CH2N2O6 |
Molekulargewicht |
138.04 g/mol |
IUPAC-Name |
nitrooxymethyl nitrate |
InChI |
InChI=1S/CH2N2O6/c4-2(5)8-1-9-3(6)7/h1H2 |
InChI-Schlüssel |
MKQRTTJKPCAWRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(O[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


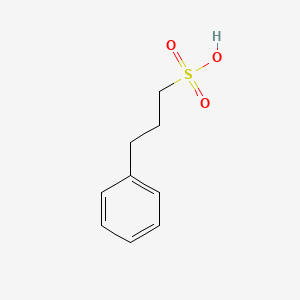
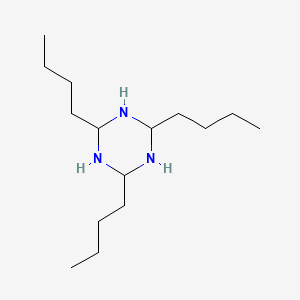
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
